Methyl 5-(2-formylphenyl)pent-2-enoate

Description

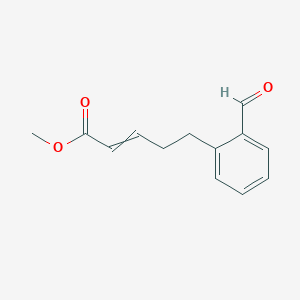

Methyl 5-(2-formylphenyl)pent-2-enoate is an α,β-unsaturated ester featuring a formylphenyl substituent at the δ-position of the pent-2-enoate backbone. Its conjugated ester and formyl groups confer reactivity toward nucleophilic additions, cyclizations, and cross-coupling reactions.

Properties

CAS No. |

835597-89-2 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 5-(2-formylphenyl)pent-2-enoate |

InChI |

InChI=1S/C13H14O3/c1-16-13(15)9-5-4-7-11-6-2-3-8-12(11)10-14/h2-3,5-6,8-10H,4,7H2,1H3 |

InChI Key |

PWQQQQIQIBOLBX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCCC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-formylphenyl)pent-2-enoate typically involves the reaction of 2-formylphenylboronic acid with methyl 5-bromopent-2-enoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-formylphenyl)pent-2-enoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products

Oxidation: 5-(2-carboxyphenyl)pent-2-enoic acid.

Reduction: Methyl 5-(2-hydroxyphenyl)pent-2-enoate.

Substitution: Methyl 5-(2-aminophenyl)pent-2-enoate.

Scientific Research Applications

Methyl 5-(2-formylphenyl)pent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-formylphenyl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s formyl group distinguishes it from analogs with methoxy (), benzyloxy (), or phenyl groups (). This group enhances electrophilicity and enables participation in condensation or cycloaddition reactions.

- Steric and electronic effects : Bulkier substituents (e.g., THP-oxy in 5a ) may hinder reactivity compared to the formylphenyl group.

Key Observations :

- The target compound’s synthesis may face challenges in regioselectivity due to the formyl group’s reactivity.

- TosMIC and palladium-based methods () are common for functionalized pent-2-enoates, suggesting applicability to the target.

Spectroscopic Data

Key Observations :

- The target’s formyl proton would appear as a distinct singlet in ¹H NMR (~10 ppm), absent in analogs with methoxy or benzyloxy groups.

- Aromatic protons in analogs (e.g., ) show complex splitting due to substituent diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.